What are the physical and chemical properties of dimethyl fluoromalonate?
What are the physical and chemical properties of dimethyl fluoromalonate?
Dimethyl Fluoromalonate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physical and chemical properties of dimethyl fluoromalonate (CAS No. 344-14-9). It is a valuable fluorinated building block in organic synthesis, particularly for the preparation of various fluorinated compounds used in the pharmaceutical and agrochemical industries.[1] This document consolidates key data, experimental protocols, and reaction mechanisms to serve as a comprehensive resource.
Physical Properties
Dimethyl fluoromalonate is a clear, colorless liquid with a fruity odor.[1] Its key physical characteristics are summarized below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₅H₇FO₄ | [1][2][3][4] |
| Molecular Weight | 150.11 g/mol | [1][2][3] |
| Appearance | White to light yellow crystal powder or clear, colorless liquid | [1][5] |
| Boiling Point | 111-112 °C at 45 mmHg[4][5] 140.3 ± 20.0 °C at 760 mmHg[2] | [2][4][5] |
| Density | 1.211 g/cm³[5] 1.2 ± 0.1 g/cm³[2] | [2][5] |
| Refractive Index (n20/D) | 1.383[2] 1.4032[4] | [2][4] |
| Flash Point | 38.4 °C | [2][5] |
| Vapor Pressure | 6.2 ± 0.3 mmHg at 25°C | [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [2][6] |
Chemical Properties
The presence of a fluorine atom significantly influences the reactivity of dimethyl fluoromalonate, making it a versatile reagent in organic synthesis.[1]
Reactivity and Stability
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Reactivity: Dimethyl fluoromalonate is a highly reactive molecule.[1] The electron-withdrawing nature of the fluorine atom increases the acidity of the alpha-carbon proton, facilitating its participation in a variety of reactions. It is known to undergo nucleophilic substitution, esterification, and Michael additions.[1] It serves as a potent source of fluorine in the synthesis of complex organic molecules.[1]
-
Stability: The compound is stable under normal ambient and anticipated storage conditions.[7] However, it is reactive and should be handled with care. Conditions to avoid include heat, flames, and sparks.[2] Exposure to light, particularly UV light, can lead to the formation of free radicals and cause degradation over time.[8]
-
Hazardous Reactions: It can react violently with strong oxidizing agents.[2][7] Hazardous combustion products include carbon monoxide and hydrogen fluoride.[2]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of dimethyl fluoromalonate.
| Spectrum Type | Key Peaks / Shifts | Source |
| ¹H NMR | δH (CDCl₃, 400 MHz) 3.85 (6H, s, CH₃), 5.31 (1H, d, ²JHF 48.0, CHF) | [9] |
| ¹³C NMR | δC (CDCl₃, 100 MHz) 53.48 (CH₃), 85.19 (d, ¹JCF 197.2, C–F), 164.39 (d, ²JCF 24.0, C=O) | [9] |
| ¹⁹F NMR | δF (CDCl₃, 376 MHz): -195.73 (d, ²JHF 48.0, CH–F) | [9] |
| IR (Infrared) | (neat, cm⁻¹) 2962, 1748, 1438, 1250, 1206, 1112, 1016 | [9] |
| Mass Spec (EI+) | m/z 150 (3%, [M]⁺), 119 (42%, [M-OMe]⁺), 91 (73%, [M-COOMe]⁺), 59 (100%, [COOMe]⁺) | [9] |
Experimental Protocols
Synthesis of Dimethyl Fluoromalonate
A common method for synthesizing dimethyl fluoromalonate is through the direct fluorination of dimethyl malonate.
Protocol: Direct Fluorination with F₂ Gas [9]
-
Dissolve dimethyl malonate (0.15 mol) and Cu(NO₃)₂·2.5H₂O (15 mmol) in acetonitrile (85 mL).
-
Cool the mixture to 0–5 °C and stir at 650 rpm using an overhead stirrer.
-
Purge the system with N₂ for 5 minutes.
-
Introduce fluorine gas (20% v/v in N₂, 50 mL min⁻¹) into the reaction mixture for 7 hours.
-
After the reaction, purge the system with nitrogen for 20 minutes.
-
Remove the solvent in vacuo.
-
Partition the residue between water (30 mL) and ethyl acetate (20 mL).
-
Extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with saturated brine (20 mL).
-
Dry the organic layer over sodium sulphate and evaporate the solvent under reduced pressure to yield dimethyl 2-fluoromalonate as a colorless oil.
Caption: General workflow for the synthesis of dimethyl fluoromalonate.
Purification
For reactions requiring high purity, the product can be purified using column chromatography.
Protocol: Column Chromatography Purification [10]
-
Neutralize the crude reaction mixture with aqueous NaHCO₃.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-CH₂Cl₂ eluent system.
Applications in Synthesis
Dimethyl fluoromalonate is a key intermediate for creating more complex fluorinated molecules. Its reactions often involve the deprotonation of the α-carbon followed by reaction with an electrophile.
Michael Addition Reactions
The anion of dimethyl fluoromalonate can act as a nucleophile in Michael addition reactions with α,β-unsaturated compounds. This is a powerful method for C-C bond formation.
Caption: Reactivity pathways of dimethyl fluoromalonate in synthesis.
Synthesis of Fluoroacrylates
A reaction with formaldehyde can be used to synthesize fluorinated acrylic ester monomers, which are important for polymer chemistry. For example, 2-fluoroacrylic chloride can be prepared in three steps from dimethyl 2-fluoromalonate.[11]
Safety and Handling
Dimethyl fluoromalonate is a hazardous chemical that requires careful handling.
-
GHS Classification: It is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[3] It causes severe skin burns and eye damage.[2][3][12]
-
Personal Protective Equipment (PPE): Use in a chemical fume hood is required.[2] Wear appropriate protective gloves, clothing, safety goggles, and a face shield.[2][13] A positive pressure self-contained breathing apparatus (SCBA) should be used when necessary.[13]
-
First Aid: In case of skin contact, immediately wash with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[2][13] For eye contact, flush immediately with running water for at least 20 minutes.[13] If inhaled, move the victim to fresh air.[2][13] Seek immediate medical attention in all cases of exposure.[2]
-
Fire Fighting: Use dry chemical, carbon dioxide, or water spray for small fires.[13] Vapors may form explosive mixtures with air.[7][13]
References
- 1. kaibangchem.com [kaibangchem.com]
- 2. Dimethyl fluoromalonate | CAS#:344-14-9 | Chemsrc [chemsrc.com]
- 3. Dimethyl fluoromalonate | C5H7FO4 | CID 2737111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 344-14-9|Dimethyl 2-fluoromalonate|BLD Pharm [bldpharm.com]
- 7. carlroth.com [carlroth.com]
- 8. kaibangchem.com [kaibangchem.com]
- 9. Dimethyl fluoromalonate | 344-14-9 [chemicalbook.com]
- 10. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
- 13. Dimethyl fluoromalonate(344-14-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
